molecular formula C9H6F3N B1305676 3-Methyl-5-(trifluoromethyl)benzonitrile CAS No. 261952-04-9

3-Methyl-5-(trifluoromethyl)benzonitrile

Cat. No.: B1305676
CAS No.: 261952-04-9
M. Wt: 185.15 g/mol
InChI Key: CSJHJNBBWUGJFY-UHFFFAOYSA-N
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Description

3-Methyl-5-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C₉H₆F₃N and a molecular weight of 185.15 g/mol . It is characterized by the presence of a trifluoromethyl group (-CF₃) and a nitrile group (-C≡N) attached to a benzene ring. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

3-Methyl-5-(trifluoromethyl)benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the trifluoromethyl group in this compound is known to enhance the compound’s binding affinity to certain enzymes, thereby modulating their catalytic activity . This interaction can lead to either inhibition or activation of the enzyme, depending on the specific biochemical context. Additionally, this compound can interact with proteins involved in signal transduction pathways, affecting cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been shown to modulate the activity of key signaling molecules, such as kinases and phosphatases, which play crucial roles in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors . The trifluoromethyl group in this compound enhances its binding affinity to these biomolecules, leading to changes in their activity and function . Additionally, this compound can inhibit or activate enzymes by altering their conformation and catalytic properties . Changes in gene expression are also observed, as this compound can modulate the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and metabolic activity . In vitro and in vivo studies have shown that the temporal effects of this compound are dose-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity and improving cellular function . At high doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition, cellular toxicity, and disruption of metabolic pathways . Threshold effects have been observed, where a specific dosage range leads to a significant change in the compound’s impact on biological systems .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels . For instance, this compound can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, leading to changes in cellular energy production and utilization . Additionally, this compound can influence the balance of metabolic intermediates, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution of this compound can affect its activity and function, as its concentration in specific tissues or organelles can influence its biochemical interactions .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function . This compound can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-5-(trifluoromethyl)benzonitrile can be synthesized through various methods. One common approach involves the reaction of 3-methylbenzonitrile with trifluoromethylating agents under specific conditions . The reaction typically requires a catalyst and may involve the use of reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

3-Methyl-5-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

3-methyl-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N/c1-6-2-7(5-13)4-8(3-6)9(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJHJNBBWUGJFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379602
Record name 3-methyl-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261952-04-9
Record name 3-methyl-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-5-(trifluoromethyl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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